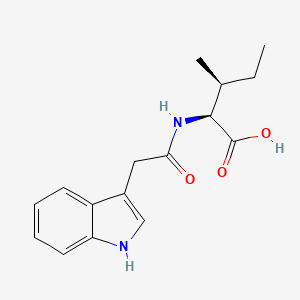

N-(3-Indolylacetyl)-L-isoleucine

Descripción general

Descripción

N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is part of the indole-3-acetic acid derivatives family, which are known for their diverse biological activities

Mecanismo De Acción

Target of Action

It is known that this compound is an isomer of the naturally occurring amino acid l-alanine .

Mode of Action

It is known to be a constituent of the plant hormone auxin , which suggests it may interact with auxin receptors and influence plant growth and development.

Biochemical Pathways

N-(3-Indolylacetyl)-L-isoleucine is likely involved in the auxin biosynthesis pathway, given its role as a constituent of the plant hormone auxin . Auxins are key regulators of plant growth and development, influencing processes such as cell elongation, division, and differentiation.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.

Result of Action

In a study on patients with advanced non-small-cell lung cancer, lower levels of this compound were associated with longer progression-free survival

Análisis Bioquímico

Biochemical Properties

N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the amide bond can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (e.g., bromine) or alkylating agents in the presence of Lewis acids.

Major Products:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or alkylated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential biological activities .

Biology: The compound is studied for its role in modulating plant growth and development, as it is structurally related to indole-3-acetic acid, a key plant hormone .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and inflammatory conditions .

Comparación Con Compuestos Similares

- N-(3-Indolylacetyl)-L-alanine

- N-(3-Indolylacetyl)-L-valine

- N-(3-Indolylacetyl)-DL-aspartic acid

Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine, which may confer distinct biological activities compared to other indole-3-acetic acid derivatives. For instance, N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine have different side chains that can influence their binding affinity to receptors and their overall biological effects .

Actividad Biológica

N-(3-Indolylacetyl)-L-isoleucine (IAI) is a compound derived from the amino acid isoleucine, characterized by the incorporation of an indole-3-acetyl group. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. Below, we explore its biological activity across different domains, including oncology, immunology, and molecular biology.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- CAS Number : 57105-45-0

1. Oncology Applications

IAI has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). In a clinical study involving 200 patients, IAI was administered in combination with programmed cell death protein 1 (PD-1) inhibitors and chemotherapy. The goal was to identify metabolites associated with treatment outcomes through serum metabolomics analysis.

Key Findings :

- The study revealed that certain metabolites could predict responses to therapy, highlighting IAI's potential role in personalized medicine for cancer treatment.

2. Immunological Effects

Research has demonstrated that IAI possesses anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages, IAI significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). Additionally, it mitigated the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are critical mediators of inflammation.

Results Summary :

- Reduction in Cytokine Levels : IL-1β and IL-6 levels were significantly decreased.

- Inhibition of NF-κB Activation : IAI treatment prevented LPS-induced nuclear translocation of NF-κB p65, a key transcription factor involved in inflammatory responses.

3. Molecular Biology Insights

IAI has also been investigated for its effects on DNA topology and gene expression in bacterial systems. This aspect is crucial for understanding how compounds can influence genetic regulation and stability.

Comparative Analysis with Similar Compounds

To better understand IAI's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(3-Indolylacetyl)-L-leucine | Indole acetic acid derivative | Contains leucine instead of isoleucine |

| Indole-3-acetic acid | Natural auxin | Simple structure; widely studied |

| N-(1H-indol-3-yl)acetamide | Related indole derivative | Lacks isoleucine backbone |

Case Study: NSCLC Treatment Efficacy

In a retrospective analysis involving 320 patients with locoregionally advanced nasopharyngeal carcinoma (LA-NPC), serum samples were analyzed using targeted metabolomics to assess the efficacy of treatments incorporating IAI. The analysis led to the identification of a metabolic signature that effectively stratified patients into low-risk and high-risk groups based on their response to therapy.

Research Findings on Inflammation

A detailed study involving RAW264.7 macrophages illustrated that IAI's anti-inflammatory effects are mediated through multiple pathways, including the downregulation of NF-κB signaling and modulation of cytokine production. This positions IAI as a potential therapeutic agent in managing inflammatory diseases.

Propiedades

IUPAC Name |

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTUQMUCTTVOFW-BONVTDFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972574 | |

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-45-0 | |

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.